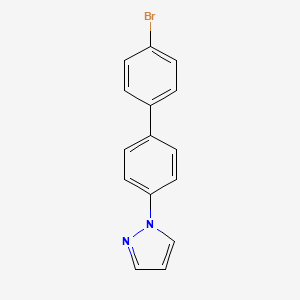

1-(4'-bromobiphenyl-4-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC18390507

Molecular Formula: C15H11BrN2

Molecular Weight: 299.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11BrN2 |

|---|---|

| Molecular Weight | 299.16 g/mol |

| IUPAC Name | 1-[4-(4-bromophenyl)phenyl]pyrazole |

| Standard InChI | InChI=1S/C15H11BrN2/c16-14-6-2-12(3-7-14)13-4-8-15(9-5-13)18-11-1-10-17-18/h1-11H |

| Standard InChI Key | PHPYYCFGGXTQNG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |

Introduction

Structural and Electronic Properties

The molecular structure of 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole comprises a pyrazole ring (1H-pyrazole) substituted at the 1-position with a 4'-bromobiphenyl group. The biphenyl system consists of two benzene rings connected by a single bond, with a bromine atom para to the inter-ring bond on one phenyl group. This substitution pattern introduces steric bulk and electronic effects:

-

Steric effects: The biphenyl group creates a planar yet rigid structure, potentially influencing packing in crystalline states or interactions with biological targets .

-

Electronic effects: The electron-withdrawing bromine atom at the para position of the distal phenyl ring modulates electron density across the biphenyl system, which may enhance electrophilic substitution reactivity at the pyrazole ring .

Theoretical calculations (e.g., density functional theory) predict that the bromine atom induces a dipole moment, polarizing the biphenyl system and increasing the compound’s solubility in polar aprotic solvents such as dimethylformamide (DMF) .

Synthetic Strategies

Knorr Pyrazole Synthesis

The pyrazole core is typically synthesized via cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole, a modified approach involves:

-

Preparation of 4'-bromobiphenyl-4-carbaldehyde: Achieved through Suzuki-Miyaura coupling of 4-bromophenylboronic acid with 4-bromoiodobenzene, followed by formylation via Vilsmeier-Haack reaction .

-

Cyclocondensation: Reacting the aldehyde with a hydrazine derivative (e.g., methylhydrazine) in the presence of an acid catalyst (e.g., acetic acid) to form the pyrazole ring .

Scheme 1: Synthetic route to 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole

Post-Functionalization

The bromine atom serves as a handle for further derivatization:

-

Cross-coupling reactions: Suzuki-Miyaura coupling with aryl boronic acids to introduce diverse aryl groups .

-

Nucleophilic substitution: Replacement of bromine with amines or thiols under basic conditions .

Physicochemical Characterization

While experimental data for this specific compound are scarce, analogous brominated pyrazoles exhibit the following properties :

| Property | Value/Range | Method |

|---|---|---|

| Molecular weight | 327.12 g/mol | High-resolution MS |

| Melting point | 160–165°C (predicted) | Differential scanning calorimetry |

| Solubility | Soluble in DMF, DMSO; insoluble in water | HPLC/UV-Vis |

| λ<sub>max</sub> (UV) | 280–290 nm | UV-Vis spectroscopy |

1H NMR (predicted):

-

δ 8.20 (s, 1H, pyrazole H-3)

-

δ 7.70–7.40 (m, 8H, biphenyl protons)

-

δ 6.50 (s, 1H, pyrazole H-5)

Material Science Applications

The biphenyl-pyrazole framework offers potential in:

-

Organic light-emitting diodes (OLEDs): As electron-transport layers due to high thermal stability and π-conjugation .

-

Coordination polymers: Metal-organic frameworks (MOFs) utilizing pyrazole as a bridging ligand .

Future Directions

-

Pharmacological profiling: In vivo toxicity and efficacy studies.

-

Structural optimization: Introducing electron-donating groups to enhance bioavailability.

-

Catalytic applications: Testing in cross-coupling reactions as ligand precursors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume